N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]-2-ethyl-5-methylpyrazole-3-carboxamide
Description
N-[(1S,5R)-3-benzyl-3-azabicyclo[310]hexan-6-yl]-2-ethyl-5-methylpyrazole-3-carboxamide is a complex chemical compound notable for its intricate structure, which includes a bicyclic hexane ring system and a pyrazole ring
Properties
IUPAC Name |
N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]-2-ethyl-5-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-3-23-17(9-13(2)21-23)19(24)20-18-15-11-22(12-16(15)18)10-14-7-5-4-6-8-14/h4-9,15-16,18H,3,10-12H2,1-2H3,(H,20,24)/t15-,16+,18? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEKUOQXRYSEFZ-BYICEURKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2C3C2CN(C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2[C@H]3[C@@H]2CN(C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]-2-ethyl-5-methylpyrazole-3-carboxamide can be achieved through a multi-step synthetic process. Key steps often include:
Formation of the azabicyclo[3.1.0]hexane core through intramolecular cyclization reactions.
Introduction of the benzyl group via benzylation reactions.
Assembly of the pyrazole ring through cycloaddition or condensation reactions involving appropriate starting materials.
Specific reaction conditions, such as temperature, pressure, and catalysts, vary depending on the chosen synthetic route but typically involve controlled environments to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes with optimized reaction conditions. Key considerations for industrial synthesis include:
Selection of cost-effective and readily available starting materials.
Implementation of high-efficiency catalysts to enhance reaction rates.
Optimization of purification processes to isolate the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]-2-ethyl-5-methylpyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: : Conversion to more oxidized forms through reactions with oxidizing agents.
Reduction: : Transformation into reduced forms using reducing agents.
Substitution: : Replacement of specific groups within the molecule via nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance:
Oxidation may yield carboxylic acids or ketones.
Reduction may produce alcohols or amines.
Substitution reactions may introduce new functional groups, altering the compound's properties.
Scientific Research Applications
N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]-2-ethyl-5-methylpyrazole-3-carboxamide has diverse applications in scientific research, including:
Chemistry: : Used as a building block for synthesizing complex molecules.
Biology: : Investigated for its interactions with biological macromolecules, potentially affecting enzyme activity or receptor binding.
Medicine: : Studied for its therapeutic potential in treating various diseases, including neurological disorders and cancers.
Industry: : Employed in the development of advanced materials or as a catalyst in specific reactions.
Mechanism of Action
The mechanism of action involves the compound's ability to bind to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, influencing various biochemical pathways. Key pathways affected may include:
Signal transduction pathways in neurons, relevant to neurological effects.
Metabolic pathways in cells, impacting cell growth and survival.
Comparison with Similar Compounds
Comparing N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]-2-ethyl-5-methylpyrazole-3-carboxamide with similar compounds highlights its unique features:
Structural Uniqueness: : The combination of a bicyclic hexane ring and a pyrazole ring is distinctive compared to other compounds with simpler ring systems.
Chemical Reactivity: : Exhibits unique reactivity patterns due to its specific functional groups and structural arrangement.
Similar Compounds
N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]-2-ethylpyrazole-3-carboxamide (without the methyl group on the pyrazole ring).
N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]-pyrazole-3-carboxamide (without the ethyl group).
Other azabicyclo[3.1.0]hexane derivatives with different substituents on the pyrazole ring.
The combination of these unique features makes this compound a compound of significant interest for ongoing research in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
